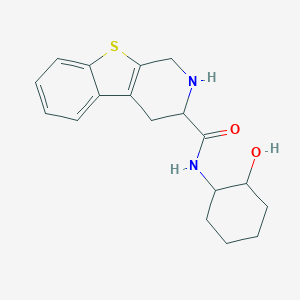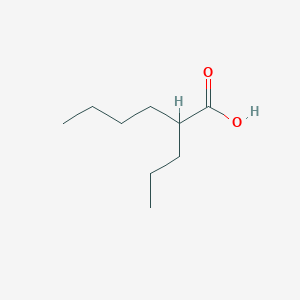
2-Propylhexanoic acid
概要
説明
2-Propylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a colorless to light yellow oily liquid that is slightly soluble in chloroform and ethyl acetate . This compound is also known by other names such as 2-propylcaproic acid and 4-octanecarboxylic acid .
準備方法
Synthetic Routes and Reaction Conditions: 2-Propylhexanoic acid can be synthesized through various methods. One common approach is the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The ester is then hydrolyzed and decarboxylated to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of 2-propylhexanol using oxidizing agents under controlled conditions. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-Propylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides and anhydrides are typical reagents for esterification and amidation reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters and amides.
科学的研究の応用
2-Propylhexanoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a metabolite in the study of valproic acid metabolism.
Medicine: It is investigated for its potential therapeutic effects and as an impurity in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis
作用機序
The mechanism of action of 2-propylhexanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate metabolic pathways, which can lead to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence fatty acid metabolism and enzyme activity .
類似化合物との比較
Valproic Acid: A well-known anticonvulsant and mood-stabilizing drug.
2-Ethylhexanoic Acid: Used in the production of plasticizers and as a stabilizer in PVC.
Hexanoic Acid: A fatty acid used in the manufacture of esters for artificial flavors and perfumes.
Uniqueness: 2-Propylhexanoic acid is unique due to its specific structure and properties, which make it a valuable intermediate in organic synthesis and a subject of interest in pharmaceutical research. Its role as a metabolite of valproic acid also adds to its significance in biological studies .
特性
IUPAC Name |
2-propylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXRWNDOEKHFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875838 | |
| Record name | HEXANOIC ACID, 2-PROPYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3274-28-0 | |
| Record name | 2-Propylhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3274-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXANOIC ACID, 2-PROPYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PROPYLHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5671E148V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Propylhexanoic acid used as an internal standard in the analysis of valproic acid?
A: this compound shares structural similarities with valproic acid (2-propylpentanoic acid). This similarity in structure often translates to similar chemical behavior during extraction and gas chromatography analysis. Using a structurally similar compound as an internal standard helps to minimize variations during sample preparation and analysis, leading to more accurate and reliable quantification of valproic acid in plasma samples.
Q2: What are the advantages of using on-column propylation in the gas chromatographic analysis of valproic acid?
A2: On-column propylation offers several advantages:
- Simplicity: It eliminates the need for a separate derivatization step, making the process faster and more convenient.
Q3: How is the identity of the propyl ester derivatives confirmed in the analysis?
A: Gas chromatography-mass spectrometry (GC-MS) is employed to confirm the identity of the propylated derivatives of valproic acid and the internal standard. GC-MS separates the compounds based on their retention time and then identifies them based on their unique mass-to-charge ratio (m/z) fragmentation patterns.
Q4: What challenges are associated with using cyclohexane carboxylic acid as an internal standard for valproic acid analysis?
A: While cyclohexane carboxylic acid is a commonly used internal standard for valproic acid, research indicates that its performance can be less consistent over the lifespan of a gas chromatography column compared to alternatives like 2-ethylpentanoic acid. Specific guidelines need to be followed when using cyclohexane carboxylic acid to ensure reliable results.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


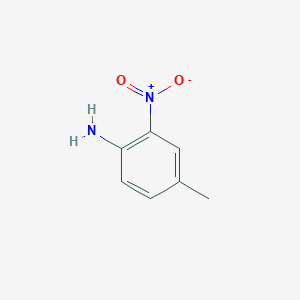
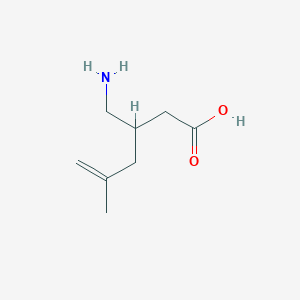
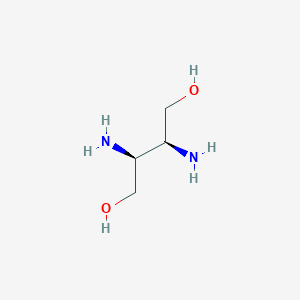
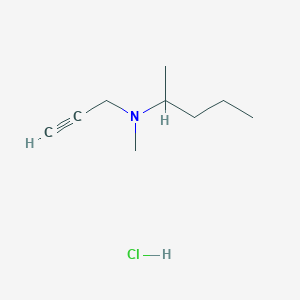
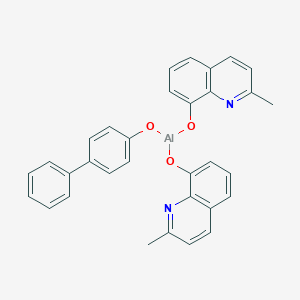
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)
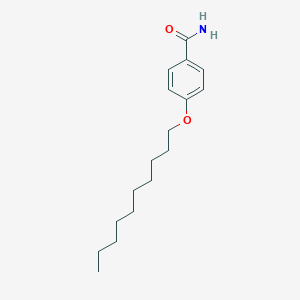
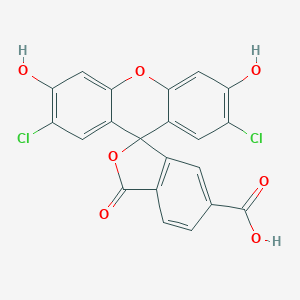
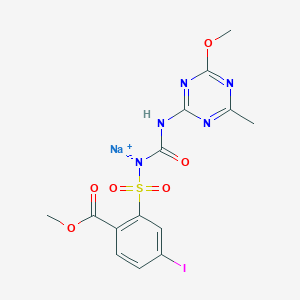
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
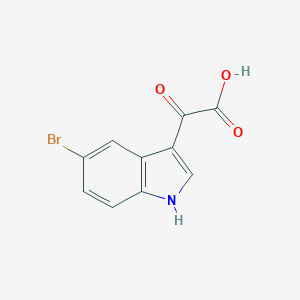
![2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester](/img/structure/B134620.png)
